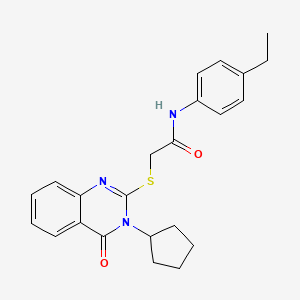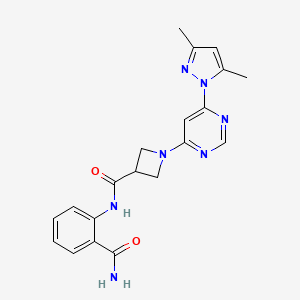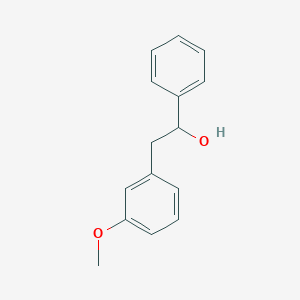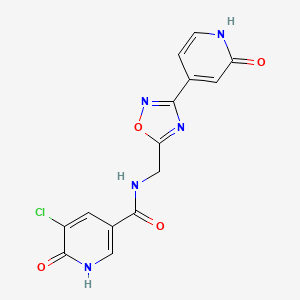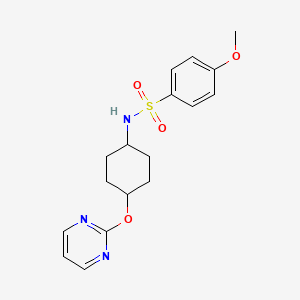
4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as JNJ-39729209, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for drug development.
Scientific Research Applications
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide is a compound with demonstrated pharmacological properties, including effects on gastrointestinal motility and antiemetic effects. Although not the exact compound , metoclopramide's research highlights the potential for compounds with specific functional groups (e.g., methoxy groups) to have significant physiological effects. This could suggest avenues for exploring the pharmacological applications of "4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide" in similar domains (Pinder et al., 2012).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, including their role as tracers for biomass burning and their participation in secondary organic aerosol (SOA) formation, is a critical area of environmental research. By extension, understanding the reactivity and environmental fate of complex compounds with methoxy groups could provide insights into their potential environmental impact and applications in environmental monitoring (Liu, Chen, & Chen, 2022).
Antimicrobial and Anticorrosive Applications
Research on benzofuran derivatives and quinoline compounds has demonstrated significant antimicrobial and anticorrosive properties. These findings suggest that compounds with complex aromatic structures, similar to the one , could have potential applications in developing new antimicrobial agents or anticorrosive materials, highlighting the importance of chemical structure in determining biological activity and material applications (Hiremathad et al., 2015; Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-7-9-16(10-8-14)25(21,22)20-13-3-5-15(6-4-13)24-17-18-11-2-12-19-17/h2,7-13,15,20H,3-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVERDTASMAQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)
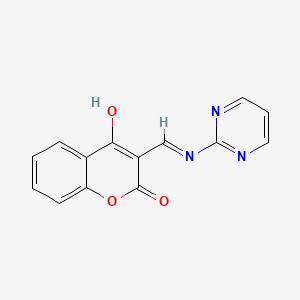
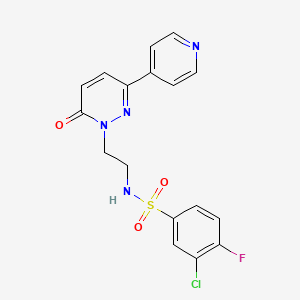
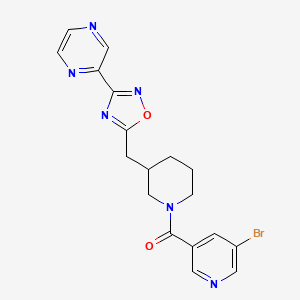
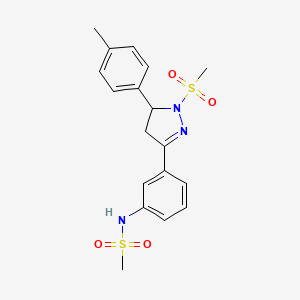


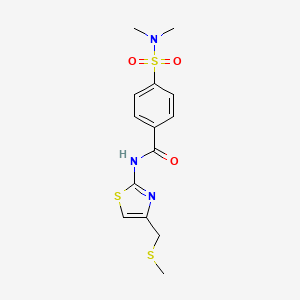
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)
